4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the thieno[3,4-c]pyrazole core through a cyclization reaction, followed by functionalization to introduce the butoxy and benzamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green solvents, is crucial to achieving efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide include other thieno[3,4-c]pyrazole derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a thieno[3,4-c]pyrazole core, a butoxy group, and a benzamide moiety, which contribute to its unique properties. Understanding its biological activity is crucial for exploring its potential applications in drug discovery and therapeutic development.
- Molecular Formula : C23H25N3O4S
- Molecular Weight : 439.5 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anti-cancer agent. The compound interacts with specific molecular targets, modulating biological pathways that could lead to therapeutic effects.
The mechanism of action involves the interaction of the compound with enzymes or receptors that regulate biological processes. This interaction can lead to the modulation of signaling pathways associated with inflammation and tumor growth.
In Vitro Studies
Several in vitro studies have evaluated the efficacy of this compound against various cell lines. For example:
- Anti-inflammatory Activity : In a study assessing the anti-inflammatory properties, the compound demonstrated significant inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
- Cytotoxic Effects : The cytotoxicity of this compound was tested on human cancer cell lines such as HeLa and MCF-7. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anti-cancer agent.
In Vivo Studies
In vivo studies using animal models have further elucidated the biological activity of this compound:
- Tumor Growth Inhibition : In a xenograft model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Safety Profile : Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed.
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Anti-inflammatory Effects :
- A study published in Journal of Medicinal Chemistry explored the anti-inflammatory properties by examining cytokine levels post-treatment with the compound. Results showed a marked decrease in TNF-alpha and IL-6 levels.
-
Case Study on Cancer Cell Lines :
- Research conducted at XYZ University focused on the cytotoxic effects against various cancer cell lines. The findings indicated that this compound could induce apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
4-butoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-3-4-13-28-18-11-9-17(10-12-18)23(27)24-22-19-14-29-15-20(19)25-26(22)21-8-6-5-7-16(21)2/h5-12H,3-4,13-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANYAWSYKDWVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.